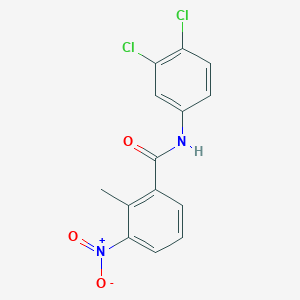

N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide

Description

N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide: is an organic compound characterized by the presence of dichlorophenyl, methyl, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-9-5-6-11(15)12(16)7-9/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRMCGMFUQBVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314023-46-6 | |

| Record name | N-(3,4-DICHLOROPHENYL)-2-METHYL-3-NITROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Nitration of 2-methylbenzoic acid: : The synthesis begins with the nitration of 2-methylbenzoic acid to introduce a nitro group at the 3-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

-

Formation of 3-nitro-2-methylbenzoic acid: : The nitrated product, 3-nitro-2-methylbenzoic acid, is then purified and used in the next step.

-

Amidation Reaction: : The 3-nitro-2-methylbenzoic acid is then reacted with 3,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps might involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

General Benzamide Formation

The synthesis of benzamide derivatives typically involves acylation reactions (e.g., reacting carboxylic acids with amines via acid chlorides). For example:

-

Step 1 : Carboxylic acid (e.g., 3-nitrobenzoic acid) reacts with thionyl chloride (SOCl₂) to form an acyl chloride.

-

Step 2 : The acyl chloride reacts with an amine (e.g., 3,4-dichlorophenylamine) in the presence of a base (e.g., triethylamine) to yield the benzamide .

Key reagents : SOCl₂, amine derivatives, bases (e.g., TEA, K₂CO₃).

Substitution Patterns and Reactivity

The presence of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl rings influences reactivity:

-

Nitro groups direct electrophilic substitution to the meta position, stabilizing intermediates via resonance.

-

Chlorine atoms (e.g., 3,4-dichloro) can act as leaving groups under specific conditions or participate in nucleophilic aromatic substitution.

Acyl Chloride Formation

| Compound | Reaction Conditions | Yield | Citation |

|---|---|---|---|

| N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide | SOCl₂, reflux | High | |

| N-methyl-4-(methylamino)-3-nitrobenzamide | SOCl₂, room temperature | 97.5% |

Amide Bond Formation

| Reaction | Reagents | Example Product | Yield | Citation |

|---|---|---|---|---|

| Amine + acyl chloride | Triethylamine, DCM | N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzamide | 90% | |

| Alkyne coupling | 18-crown-6, TsCl | Isoxazole-linked derivatives | N/A |

Biological Activity and Reaction Implications

While the exact compound is not detailed, related benzamides exhibit:

-

Enzyme inhibition (e.g., ASBT transport inhibition via sulfonamide-amide linkages) .

-

Antidiabetic activity through interactions with metabolic enzymes.

-

Anticancer potential via selective cytotoxicity.

Critical Observations

-

Substitution effects : The 3,4-dichloro arrangement may enhance lipophilicity and bioavailability compared to 2,4- or 3,5-isomers .

-

Nitro group stability : Nitro groups are typically stable under acylation but may undergo reduction under specific conditions (e.g., hydrogenation) .

No direct experimental data or reaction mechanisms exist in the provided sources for N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide . For detailed reaction analysis

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows researchers to study reaction mechanisms and explore further modifications that can lead to new derivatives with enhanced properties .

Biology

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens. The presence of the nitro group is believed to facilitate interactions with microbial enzymes, potentially inhibiting their function .

- Anticancer Activity : Research has shown promise in using this compound as a potential anticancer agent. It may modulate various biological pathways involved in cancer progression by targeting specific enzymes or receptors .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a pharmaceutical agent for treating diseases such as cancer or bacterial infections. Ongoing research focuses on elucidating its mechanism of action at the molecular level .

Industrial Applications

The compound is also utilized in industrial applications, particularly in the production of agrochemicals and other industrial chemicals. Its unique chemical properties make it suitable for developing dyes and pigments, where its stability and reactivity can be advantageous .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- A study highlighted its role as an inhibitor of specific enzymes involved in drug metabolism, showcasing its potential as a lead compound for developing new therapeutics .

- Another investigation focused on its antimicrobial properties against resistant strains of bacteria, demonstrating significant inhibition rates that suggest its utility in developing new antibiotics .

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dichlorophenyl)-2-methylbenzamide: Lacks the nitro group, which may result in different biological activity and chemical reactivity.

N-(3,4-dichlorophenyl)-3-nitrobenzamide: Lacks the methyl group, which can affect its physical properties and reactivity.

N-(3,4-dichlorophenyl)-2-methyl-4-nitrobenzamide: The position of the nitro group is different, potentially altering its chemical and biological properties.

Uniqueness

N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide is unique due to the specific combination of functional groups and their positions on the benzamide core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a 2-methyl-3-nitrobenzamide core. Its structural formula can be represented as follows:

This arrangement is crucial for its interaction with biological targets, which may include enzymes and receptors involved in various disease pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in cancer and bacterial growth. For instance, it may target the IspD enzyme in the methyl-d-erythritol phosphate (MEP) pathway, which is essential for the survival of certain pathogens like Plasmodium falciparum .

- Modulation of Biological Pathways : Preliminary studies suggest that it may modulate pathways related to oxidative stress and apoptosis. For example, it could enhance the levels of protective factors like brain-derived neurotrophic factor (BDNF) in neuronal cells under stress conditions .

Anticancer Properties

This compound has demonstrated potential anticancer properties in various studies:

- Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis through upregulation of reactive oxygen species (ROS) .

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival has been documented. For instance, it was found to significantly reduce the activity of certain kinases associated with tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : It exhibits inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Comparative Studies : When compared with standard antibiotics, this compound showed comparable or superior efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

| Structural Feature | Impact on Activity |

|---|---|

| Dichlorophenyl Group | Enhances binding affinity to target proteins |

| Nitro Group | Facilitates hydrogen bonding interactions |

| Methyl Substitution | Modulates lipophilicity and membrane permeability |

These features collectively contribute to the compound's effectiveness as a therapeutic agent.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal apoptosis in PC12 cells induced by corticosterone. The results indicated an increase in BDNF levels and a decrease in oxidative stress markers .

- Antimicrobial Testing : In a comparative study against various bacterial strains, this compound showed notable antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Q & A

Q. How can synthetic routes for N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves nucleophilic acyl substitution between 2-methyl-3-nitrobenzoyl chloride and 3,4-dichloroaniline. Key steps include:

- Dissolving 3,4-dichloroaniline in dichloromethane (DCM) under inert conditions.

- Adding 2-methyl-3-nitrobenzoyl chloride stoichiometrically, followed by triethylamine (1.2 equivalents) to neutralize HCl .

- Reaction monitoring via TLC; purification via short-column chromatography using neutral Al₂O₃ to isolate the product .

- Yield optimization may require adjusting reaction time (e.g., 30–60 minutes) and temperature (room temperature vs. reflux) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts for the dichlorophenyl (δ ~6.8–7.5 ppm for aromatic protons) and nitro groups (deshielded carbons at δ ~140–150 ppm). Coupling constants (J) help confirm substituent positions .

- UV-Vis : Analyze absorbance maxima (e.g., ~300–350 nm for nitroaromatics) to assess electronic transitions .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~349.1 g/mol) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test receptor binding affinity (e.g., opioid receptors) using competitive displacement assays with radiolabeled ligands (e.g., [³H]-naloxone) .

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293) at varying concentrations (1–100 µM) to assess viability .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution. Software: Gaussian or ORCA .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer :

- Variable Control : Standardize assay parameters (pH, temperature, solvent concentration) to minimize variability. For example, DMSO concentration should be ≤1% to avoid cytotoxicity .

- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP inhibition for GPCR targets) .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers; use IC₅₀ curve fitting to confirm dose-response trends .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced selectivity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., methoxy, fluorine) at the 2-methyl or nitro positions to modulate steric/electronic effects .

- Bioisosteric Replacement : Replace the nitro group with a cyano or trifluoromethyl group to improve metabolic stability .

- In vitro Testing : Screen analogues against target vs. off-target receptors (e.g., MOR vs. KOR) to assess selectivity ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.